molecular formula C13H10F3NO2 B12899255 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole

4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole

Cat. No.: B12899255
M. Wt: 269.22 g/mol
InChI Key: OZKDNMJOQBPOEB-ZZXKWVIFSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with an (E)-configured ethenyl group bearing a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group contributes to lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-1-9(2-5-10)3-6-12-17-11(7-18)8-19-12/h1-6,8,18H,7H2/b6-3+

InChI Key

OZKDNMJOQBPOEB-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=CO2)CO)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=CO2)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties that can be tailored for specific applications.

Scientific Research Applications

4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Mubritinib (TAK-165)

Structure: 4-[[4-[4-(1H-1,2,3-triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole . Key Differences:

  • The hydroxymethyl group in the target compound is replaced with a phenoxy-triazole side chain.
  • The triazole-phenoxy group increases steric bulk and introduces hydrogen-bond acceptor/donor capabilities. Applications: Mubritinib is a potent ERBB2/HER2 tyrosine kinase inhibitor used in oncology research. Its extended side chain enhances target binding affinity compared to the simpler hydroxymethyl derivative .

4-(Chloromethyl)-2-[4-(Trifluoromethyl)phenyl]-1,3-Oxazole

Structure : Chloromethyl substituent at position 4 .
Key Differences :

  • Chlorine replaces the hydroxymethyl group, increasing electrophilicity and reactivity (e.g., in nucleophilic substitution reactions).
  • Lower polarity compared to the hydroxymethyl analogue.
    Applications : Serves as a synthetic intermediate for further functionalization. The chloromethyl group facilitates coupling reactions in drug discovery .

2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-Oxazole

Structure : Lacks substituents at position 4 .
Key Differences :

  • Absence of the hydroxymethyl group reduces molecular weight (239.19 g/mol vs. ~265 g/mol for the hydroxymethyl variant) and polarity.
    Applications : Simpler structure used in studies of π-conjugated systems for optoelectronic materials. Lower solubility in polar solvents limits biological applications .

Hydramethylnon

Structure: Contains a trifluoromethylphenyl ethenyl group within a tetrahydro-pyrimidinone-hydrazone scaffold . Key Differences:

  • Entirely different heterocyclic core but shares the trifluoromethylphenyl ethenyl motif.
    Applications : Broad-spectrum insecticide targeting mitochondrial electron transport. Highlights the role of trifluoromethyl groups in agrochemical stability .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Position 4 Substituent Key Functional Groups Applications
Target Compound ~265* Hydroxymethyl Oxazole, Trifluoromethyl, Ethenyl Drug discovery, agrochemicals
Mubritinib 468.47 Phenoxy-triazole Oxazole, Triazole, Trifluoromethyl Oncology (ERBB2 inhibition)
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-oxazole 263.63 Chloromethyl Oxazole, Chlorine, Trifluoromethyl Synthetic intermediate
2-[(E)-Trifluoromethylphenyl-ethenyl]oxazole 239.19 None Oxazole, Trifluoromethyl Materials science
Hydramethylnon 494.43 Hydrazone-pyrimidinone Trifluoromethyl, Ethenyl Insecticide

*Estimated based on structural similarity.

Biological Activity

The compound 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole is a member of the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H12F3N1O2\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_2

This structure includes a hydroxymethyl group and a trifluoromethyl-substituted phenyl group, which are crucial for its biological interactions.

1. Enzyme Inhibition

Research has shown that compounds similar to this compound exhibit significant enzyme inhibition properties. In particular:

  • Cyclooxygenase (COX) : The compound has been noted for moderate inhibition of COX enzymes, which are critical in the inflammatory process. For example, studies indicate IC50 values around 10-20 μM for COX-2 inhibition in related compounds .
  • Lipoxygenases (LOX) : Similar inhibitory effects were observed against LOX enzymes, indicating potential anti-inflammatory properties .

2. Cytotoxicity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound showed promising cytotoxicity with an IC50 value in the range of 15-25 μM .
  • Hek293 (human embryonic kidney cells) : Lower cytotoxicity was observed compared to MCF-7 cells, suggesting selective action against cancerous cells .

Case Studies

  • Study on Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory potential of related trifluoromethyl compounds and found that they significantly reduced inflammation markers in animal models. The presence of the trifluoromethyl group was essential for enhancing bioactivity due to increased lipophilicity and electron-withdrawing capacity .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound binds effectively to COX-2 and LOX active sites, suggesting a competitive inhibition mechanism. This was supported by hydrogen bonding interactions facilitated by the hydroxymethyl group .

Data Table: Biological Activity Overview

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
COX-2 InhibitionCOX-210 - 20
LOX InhibitionLOX-5 / LOX-1515 - 25
CytotoxicityMCF-715 - 25
CytotoxicityHek293>25

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